tert-Butyl allylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

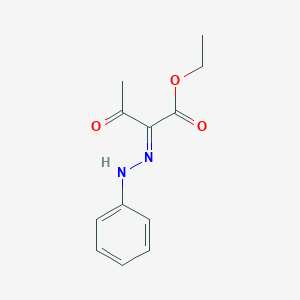

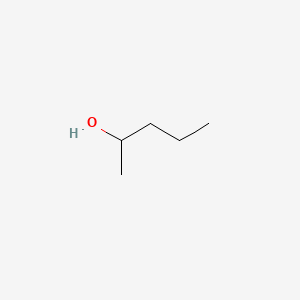

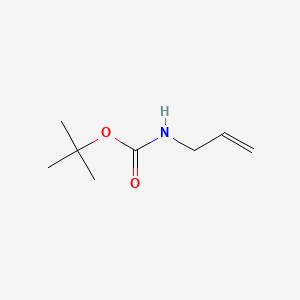

Tert-Butyl N-allylcarbamate is a chemical compound with the molecular formula C8H15NO2 . It is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates .

Synthesis Analysis

Tert-Butyl N-allylcarbamate is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates . A study on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate provides an example of how this compound can be synthesized .Molecular Structure Analysis

The molecular structure of tert-Butyl N-allylcarbamate is represented by the linear formula: H2C=CHCH2NHCO2C(CH3)3 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da .Chemical Reactions Analysis

Tert-Butyl N-allylcarbamate is a protected amine. Ring-closing metathesis (RCM) reactions of tert-butyl N,N-diallylcarbamate in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves have been reported .Physical And Chemical Properties Analysis

Tert-Butyl N-allylcarbamate is a solid at 20 degrees Celsius . It has a melting point of 37.0 to 41.0 degrees Celsius . It is soluble in methanol . It should be stored under inert gas in a well-ventilated place with the container kept tightly closed .Safety and Hazards

Tert-Butyl N-allylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

Relevant Papers A paper titled “Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media” discusses the radical copolymerization propagation kinetics of methyl acrylate (MA) with N-tert-butyl acrylamide (tBuAAm) using the pulsed laser polymerization size exclusion chromatography technique (PLP-SEC) . Another paper discusses the use of a Hoveyda-Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15 .

Mecanismo De Acción

Target of Action

tert-Butyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .

Mode of Action

As a carbamate, this compound likely interacts with its targets by forming a covalent bond, thereby protecting the amine group from further reactions . This protection is temporary and can be removed under certain conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

Carbamates in general are involved in various biochemical pathways due to their role in protecting amines . These pathways can be diverse, ranging from peptide synthesis to complex organic molecule synthesis .

Result of Action

The molecular and cellular effects of this compound are likely related to its role as a protecting group for amines. By temporarily protecting amines, it can prevent unwanted reactions and allow for more controlled chemical transformations .

Propiedades

IUPAC Name |

tert-butyl N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARHXCROCWEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945490 |

Source

|

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22815-62-9, 78888-18-3 |

Source

|

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-](/img/structure/B7771003.png)